molecular formula C14H19NO3 B4194231 2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide

2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4194231
M. Wt: 249.30 g/mol
InChI Key: KRLMVIKRCKUMCC-UHFFFAOYSA-N
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Description

2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potent psychoactive effects. It belongs to the class of indazole-based synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.

Mechanism of Action

2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. It binds to these receptors with high affinity and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of 2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have a number of biochemical and physiological effects, including the activation of the endocannabinoid system, the release of neurotransmitters, and the modulation of various signaling pathways. It has been shown to have analgesic and anti-inflammatory effects, as well as anxiolytic and sedative effects. In addition, 2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have neuroprotective properties, which make it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors, its stability, and its ability to cross the blood-brain barrier. However, there are also limitations to its use in lab experiments, including its high toxicity and potential for abuse, which require careful handling and monitoring.

Future Directions

There are several future directions for the study of 2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide, including further research into its therapeutic potential for the treatment of chronic pain, anxiety disorders, and other neurological conditions. In addition, there is a need for more research into the mechanism of action of 2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide and its effects on the endocannabinoid system. Finally, there is a need for more research into the safety and toxicity of 2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide, as well as its potential for abuse and addiction.

Scientific Research Applications

2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in the scientific community for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic effects, which make it a promising candidate for the treatment of chronic pain, anxiety disorders, and other neurological conditions. In addition, 2-methoxy-3-methyl-N-(tetrahydro-2-furanylmethyl)benzamide has been used as a tool in the study of the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

2-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-5-3-7-12(13(10)17-2)14(16)15-9-11-6-4-8-18-11/h3,5,7,11H,4,6,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLMVIKRCKUMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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